molecular formula C21H28O6 B13418655 6-Keto-hydrocortisone

6-Keto-hydrocortisone

Cat. No.: B13418655
M. Wt: 376.4 g/mol
InChI Key: YEIADPUXRRUQBV-FDNPDPBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Keto-hydrocortisone, with the CAS number 28003-93-2, is a synthetic corticosteroid and a characterized metabolite of hydrocortisone (cortisol) . It has a molecular formula of C21H28O6 and a molecular weight of 376.45 g/mol . As a fine chemical and pharmaceutical standard, it is primarily used in research and development settings, serving as a critical reference standard and impurity in the analysis of pharmaceutical compounds . Hydrocortisone, its parent compound, is a natural glucocorticoid with a short biological half-life that undergoes rapid metabolism in the liver; the study of its metabolites, including this compound, is essential for understanding its metabolic pathways and biological fate . This compound is valuable for researchers in pharmacology and toxicology for metabolic studies, analytical method development, and quality control of steroid-based pharmaceuticals. The product is supplied with a recommended storage condition of 2-8°C in a refrigerator . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,16,18,22,25,27H,3-6,8-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1

InChI Key

YEIADPUXRRUQBV-FDNPDPBUSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1C(=O)CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

Enzymatic Biotransformation and Formation of 6 Keto Hydrocortisone

The creation of 6-Keto-hydrocortisone from its precursor, hydrocortisone (B1673445), involves a series of hydroxylation and oxidation reactions primarily centered on the C-6 position of the steroid nucleus. These transformations are catalyzed by specific enzyme systems, most notably the Cytochrome P450 family.

Hydroxylation and Oxidation Pathways at the C-6 Position

The introduction of a keto group at the C-6 position of hydrocortisone is a multi-step process that begins with hydroxylation. This initial step is a critical determinant in the subsequent formation of the 6-keto derivative.

The Cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, plays a central role in the metabolism of a vast number of drugs and endogenous compounds, including steroids. wikipedia.org CYP3A4 is the primary enzyme responsible for the 6β-hydroxylation of cortisol (hydrocortisone). nih.govdrugbank.com This reaction is a crucial step in the metabolic pathway leading to the formation of this compound.

In human liver microsomes, CYP3A4 catalyzes the formation of both 6β-hydroxycortisol and 6β-hydroxycortisone. nih.govnih.gov The kinetics of 6β-hydroxylation of cortisol and cortisone (B1669442) by CYP3A4 have been shown to be similar. nih.gov Inhibition of CYP3A4 significantly reduces the 6β-hydroxylation of both cortisol and cortisone, underscoring its major role in these reactions. nih.gov For instance, potent CYP3A4 inhibitors like troleandomycin (B1681591) and ketoconazole (B1673606) have been shown to decrease cortisol 6β-hydroxylation by 88% and 79%, respectively. nih.gov

Table 1: Kinetic Parameters of CYP3A4-Mediated 6β-Hydroxylation

Substrate Km (μM) Vmax (pmol/min/pmol CYP3A4) Intrinsic Clearance (CLint) (mL/min/nmol CYP3A4)
Cortisol 148 ± 25 27 ± 2 0.18
Cortisone 89 ± 9 15.2 ± 0.7 0.17

Data sourced from a study on the evaluation of 6β-hydroxycortisol and 6β-hydroxycortisone as endogenous probes for CYP3A4 inhibition. nih.govresearchgate.net

While CYP3A4 is the principal enzyme, other oxidoreductase systems also contribute to steroid metabolism, although their direct role in the formation of this compound is less predominant. nih.gov P450 oxidoreductase (POR) is a crucial cofactor that transfers electrons from NADPH to all microsomal cytochrome P450 enzymes, including those involved in steroid synthesis and metabolism. oup.comresearchgate.net Therefore, the function of CYP3A4 in 6β-hydroxylation is dependent on POR.

Studies have indicated that other CYP enzymes may also be involved in the 6β-hydroxylation of corticosteroids. For example, the CYP2B6 inhibitor orphenadrine (B1219630) has been observed to decrease both cortisol and cortisone 6β-hydroxylation, while inhibitors of CYP2C9 and CYP2D6 showed some inhibition of cortisone hydroxylation. nih.gov Additionally, the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) plays a role in the interconversion of active cortisol and inactive cortisone, which can then be further metabolized. arvojournals.orgoatext.com

Precursor Steroids and Biotransformation Routes

The formation of this compound is part of a broader network of steroid biotransformation pathways. Understanding these routes provides a comprehensive picture of its metabolic origin.

Hydrocortisone is the primary precursor for the formation of this compound. The metabolic pathway begins with the CYP3A4-mediated 6β-hydroxylation of hydrocortisone to form 6β-hydroxycortisol. drugbank.com This metabolite can then undergo further oxidation to yield this compound. Similarly, cortisone can be hydroxylated to 6β-hydroxycortisone, which can also be a precursor. nih.gov The metabolism of hydrocortisone in human liver microsomes generates several metabolites, including cortisone, dihydrocortisol, dihydrocortisone, and 6β-hydroxycortisol. oatext.com

The enzymatic synthesis of 6-ketosteroids is not limited to hydrocortisone as a substrate. Research has explored the synthesis of various 6-ketosteroids from different starting materials, often for the development of new therapeutic agents. mdpi.com For example, the synthesis of Δ²-6-keto steroids, which are intermediates in the production of plant growth stimulators, can involve the formation of a Δ⁴-6-keto isomer. tandfonline.com The enzymatic Δ¹-dehydrogenation, mediated by 3-ketosteroid-Δ¹-dehydrogenases (Δ¹-KstDs), is another important reaction in steroid synthesis, though these enzymes typically show low activity towards C6-substituted steroids. bohrium.comacs.org However, protein engineering efforts are underway to improve the efficiency of these enzymes for the synthesis of bulky Δ¹-3-ketosteroids. acs.org

Microbial and Chemoenzymatic Approaches for Steroid Synthesis

Beyond endogenous metabolism, microbial and chemoenzymatic methods offer powerful tools for the synthesis of steroids, including 6-keto derivatives. researchgate.netcip.com.cn These approaches combine the high selectivity of enzymes with the efficiency of chemical synthesis. researchgate.net

Microbial transformation has a long history in steroid chemistry, with various microorganisms capable of performing specific hydroxylations and other modifications on the steroid skeleton. sid.ir For instance, fungi like Neurospora crassa have been investigated for their ability to biotransform hydrocortisone, although the primary products identified in one study were 11β,17α,20β,21-tetrahydroxypregn-4-en-3-one and 11β-hydroxyandrost-4-en-3,17-dione, not this compound. sid.ir Other fungi, such as Circinella muscae and Coniothyrium fuckelii, have been shown to reduce the C20-keto group of hydrocortisone. nsmsi.ir

Chemoenzymatic synthesis leverages the regioselective and stereoselective nature of enzymes to perform challenging chemical transformations. researchgate.netmdpi.com This strategy is particularly valuable for the synthesis of complex, highly oxygenated steroids. researchgate.netresearchgate.net For example, engineered P450 enzymes have been utilized in one-pot cascade reactions for the biosynthesis of hydrocortisone itself. rsc.org While specific examples of chemoenzymatic synthesis of this compound are not extensively detailed in the provided search results, the principles of this approach are highly applicable to its targeted synthesis. By identifying or engineering enzymes with the desired C-6 oxidation activity, efficient and selective synthetic routes can be developed. biorxiv.org

Recombinant Microorganism Engineering for Steroid Production

The industrial production of steroids has been significantly enhanced by the use of microbial cell factories (MCFs) designed through recombinant DNA technologies. frontiersin.org By introducing specific genes into host microorganisms like Escherichia coli, Mycolicibacterium, or yeast, it is possible to create strains capable of performing targeted and efficient steroid modifications. frontiersin.orgmdpi.comnih.gov These engineered microbes can overcome the limitations of wild-type strains, such as the presence of undesirable side reactions or low conversion yields. nih.govgoogle.com

A prominent example of this approach is the biotransformation of hydrocortisone to prednisolone (B192156), a process that involves the introduction of a double bond at the C1-C2 position of the steroid's A-ring. mdpi.comgoogle.com This Δ1-dehydrogenation is catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD). mdpi.comnih.govnih.gov Researchers have successfully cloned KstD genes from various microorganisms, including Propionibacterium sp. and Mycobacterium smegmatis, and overexpressed them in E. coli. mdpi.comnih.gov This strategy circumvents the native metabolic pathways of organisms like Nocardioides simplex, which can produce unwanted by-products such as 20β-hydroxy derivatives. google.com The use of a recombinant E. coli expression system, which naturally lacks the enzymes for steroid synthesis, allows for a clean conversion of hydrocortisone to prednisolone. google.com Optimization of reaction conditions such as pH, temperature, and co-solvents has led to high-titer production, with conversions reaching 92.5% at a hydrocortisone concentration of 80 g/L using resting E. coli cells. mdpi.comnih.gov

Similarly, mycolicibacteria have been engineered for steroid transformations. Strains of Mycolicibacterium neoaurum and Mycolicibacterium smegmatis with deleted native KstD genes have been used as hosts to express novel dehydrogenases, achieving a 95.4% yield of prednisolone from hydrocortisone. nih.gov Beyond single-step modifications, more complex de novo biosynthesis has been achieved. Recombinant strains of Saccharomyces cerevisiae have been engineered to produce hydrocortisone from simple carbon sources by introducing a multi-enzymatic pathway that mimics human steroid biosynthesis. frontiersin.org

This established success in engineering microorganisms for specific steroid modifications provides a clear blueprint for the potential production of this compound. The formation of this compound from hydrocortisone requires two key enzymatic steps: 6β-hydroxylation followed by oxidation of the newly introduced hydroxyl group. The enzyme responsible for the first step, the conversion of cortisol (hydrocortisone) to 6β-hydroxycortisol, is the cytochrome P450 enzyme CYP3A4 (also known as 6β-hydroxysteroid dehydrogenase). wikipedia.orgoatext.comnih.gov A subsequent oxidation would form the 6-keto group. A recombinant microbial host could be engineered to express both a highly active CYP3A4 and a suitable dehydrogenase, thereby creating a whole-cell biocatalyst for the specific synthesis of this compound from hydrocortisone.

Table 1: Examples of Recombinant Microbial Systems for Steroid Biotransformation

Host OrganismEngineered Enzyme(s)SubstrateProductReported Yield/ConversionReference
Escherichia coli BL21(DE3)3-Ketosteroid-Δ1-dehydrogenase (PrKstD) from Propionibacterium sp.HydrocortisonePrednisolone~92.5% conversion at 80 g/L substrate mdpi.comnih.gov
Mycolicibacterium smegmatis BD3-Ketosteroid-1(2)-dehydrogenase (kstD2NS) from Nocardioides simplexHydrocortisonePrednisolone95.4% yield nih.gov
Escherichia coli BL21(DE3)3-Ketosteroid-Δ1-dehydrogenase (MsKstD1) from Mycobacterium smegmatisHydrocortisonePrednisolone~90% yield at 6 g/L substrate nih.gov
Saccharomyces cerevisiaeMulti-enzymatic heterologous route mimicking human steroid biosynthesisGalactose, EthanolHydrocortisoneDemonstrated de novo synthesis frontiersin.org

Artificial Multi-Enzyme Cascade Reactions

Drawing inspiration from natural metabolic pathways, researchers have developed artificial multi-enzyme cascade reactions to streamline the synthesis of complex molecules. rsc.org These cascades integrate multiple enzymatic steps within a single reaction vessel, either in vitro with purified enzymes or in vivo using whole-cell catalysts. rsc.orgnih.gov This one-pot approach enhances efficiency, reduces waste, and minimizes the need for isolating intermediates, representing a cost-effective and green alternative to sequential, single-step reactions. rsc.orgbohrium.com

The successful construction of an enzymatic cascade relies on the careful selection of compatible enzymes, potential protein engineering to improve activity or stability, and the optimization of reaction parameters to ensure all enzymes function effectively under the same conditions. bohrium.com An essential component of many biocatalytic cascades, particularly those involving oxidoreductases, is a cofactor regeneration system. asm.org For instance, in the production of boldenone (B1667361) from phytosterol in Mycobacterium neoaurum, the efficiency of the NADPH-dependent 17β-hydroxysteroid dehydrogenase (17βHSD) was dramatically improved by co-expressing glucose-6-phosphate dehydrogenase (G6PDH). asm.org This coupled system regenerated the NADPH cofactor, increasing the boldenone yield from 17% to 82%. asm.org

This cascade strategy has been applied to the synthesis of various steroids. For example, a novel enzymatic cascade was built in a single E. coli cell for the synthesis of testolactone (B1683771) from androstenedione. bohrium.com This system involved two key modules: a C17-lactonization step catalyzed by an engineered polycyclic ketone monooxygenase and a Δ1-dehydrogenation step. bohrium.com

The synthesis of this compound from hydrocortisone is an ideal candidate for an artificial two-enzyme cascade.

Step 1: 6β-Hydroxylation. The first reaction would involve the regioselective hydroxylation of hydrocortisone at the 6β-position. This can be achieved using a cytochrome P450 monooxygenase, specifically CYP3A4, which is known to be the primary enzyme responsible for this conversion in human metabolism. wikipedia.orgnih.gov

Step 2: 6β-Oxidation. The second step would be the oxidation of the 6β-hydroxyl group of the intermediate, 6β-hydroxycortisol, to form the final 6-keto product. This reaction would be catalyzed by a suitable hydroxysteroid dehydrogenase (HSD) with specificity for the 6β-position.

By housing these two enzymes within a single engineered microbial cell, a direct, one-pot conversion of hydrocortisone to this compound could be realized. The system would likely require a coupled cofactor regeneration module to supply the necessary reducing equivalents (NADPH) for the P450 monooxygenase.

Table 2: Proposed Artificial Enzymatic Cascade for this compound Synthesis

Reaction StepEnzyme ClassSpecific Enzyme ExampleSubstrateProduct
1Cytochrome P450 Monooxygenase (Hydroxylase)CYP3A4Hydrocortisone6β-Hydroxycortisol
2Hydroxysteroid Dehydrogenase (Oxidase)6β-Hydroxysteroid Dehydrogenase6β-HydroxycortisolThis compound

Metabolic Disposition and Interconversions of 6 Keto Hydrocortisone Analogs

Phase I Metabolism of 6-Oxygenated Corticosteroids

Phase I metabolism of corticosteroids involves the introduction or exposure of functional groups, preparing them for subsequent reactions. For 6-oxygenated corticosteroids, this phase is critical for their biological activity and eventual elimination.

Identification of 6-Keto-hydrocortisone and Related Metabolites

Hydrocortisone (B1673445) (cortisol) undergoes extensive metabolism in the body, leading to a variety of metabolites. Among these are the 6-oxygenated corticosteroids, which are formed through hydroxylation at the C-6 position of the steroid nucleus. A key enzyme in this process is Cytochrome P450 3A4 (CYP3A4), which catalyzes the 6β-hydroxylation of cortisol to form 6β-hydroxycortisol. wikipedia.orgresearchgate.net While "this compound" is not commonly cited as a primary metabolite itself, it represents the 6-oxo intermediate that is formed during the interconversion between 6α- and 6β-hydroxylated forms. oup.com The major metabolites in this pathway that have been identified in plasma and urine include 6β-hydroxycortisol and 6β-hydroxycortisone. nih.govresearchgate.net Further metabolism can lead to compounds like 6-hydroxy-20-dihydrocortisol. oup.com The identification of these metabolites is crucial as their levels can serve as biomarkers for the activity of specific metabolic enzymes. wikipedia.org

Interconversion with Hydroxylated and Reduced Forms (e.g., 6β-hydroxycortisol, 6β-hydroxycortisone)

The metabolic pathways of 6-oxygenated corticosteroids are characterized by a series of reversible and irreversible conversions. A critical interconversion is that between the biologically active cortisol and the inactive cortisone (B1669442), a reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. wikipedia.orgresearchgate.net This interconversion also extends to their 6-hydroxylated derivatives; 6β-hydroxycortisol can be converted to 6β-hydroxycortisone. nih.gov This reversible reaction is primarily mediated by 11β-HSD. nih.gov The formation of 6β-hydroxycortisol from cortisol is an irreversible step catalyzed mainly by CYP3A4. wikipedia.org Additionally, the C20-keto group of these steroids can be reduced to form 20α- and 20β-hydroxy metabolites. nih.gov These interconversions are significant because they modulate the local and systemic concentrations of active glucocorticoids.

Enzymatic Regulation of 6-Oxygenated Steroid Metabolism

The metabolism of 6-oxygenated steroids is tightly controlled by a specific set of enzymes that regulate their synthesis, interconversion, and breakdown.

Role of Hydroxysteroid Dehydrogenases (HSDHs) in Steroid Interconversion

Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes that play a central role in the metabolism of steroids by catalyzing the conversion between hydroxyl and keto groups. wikipedia.org In the context of 6-oxygenated corticosteroids, the 11β-HSD enzymes are particularly important. wikipedia.orgphysiology.org

11β-HSD Type 1 (11β-HSD1): This enzyme primarily functions as a reductase in vivo, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within tissues like the liver and adipose tissue. physiology.orgoup.com

11β-HSD Type 2 (11β-HSD2): Conversely, 11β-HSD2 is a potent dehydrogenase that inactivates cortisol by converting it to cortisone. physiology.orgmdpi.com This action is crucial in mineralocorticoid target tissues like the kidney, where it prevents cortisol from overwhelming the mineralocorticoid receptor. wikipedia.orgphysiology.org

The reversible conversion between 6β-hydroxycortisol and 6β-hydroxycortisone is also governed by these 11β-HSD enzymes, which modulate the local activity of these metabolites. nih.gov

EnzymePrimary FunctionSubstrate → Product ExampleLocation
11β-HSD1Reductase (Activation)Cortisone → CortisolLiver, Adipose Tissue, CNS
11β-HSD2Dehydrogenase (Inactivation)Cortisol → CortisoneKidney, Colon, Placenta

Other Enzymes Governing Steroid Catabolism

Beyond HSDHs, other enzyme systems are critical for the catabolism of corticosteroids.

Cytochrome P450 Enzymes (CYPs): The CYP3A subfamily, particularly CYP3A4, is the principal enzyme responsible for the 6β-hydroxylation of cortisol and cortisone, a key step in their catabolism. nih.govresearchgate.net The activity of CYP3A4 determines the rate of clearance of cortisol into its 6β-hydroxylated metabolites. wikipedia.orgwikipedia.org Therefore, the urinary ratio of 6β-hydroxycortisol to cortisol is often used as an in vivo biomarker for CYP3A4 activity. taylorandfrancis.com

A-ring Reductases: Enzymes such as 5α-reductase and 5β-reductase are responsible for the irreversible reduction of the A-ring of the steroid nucleus, leading to the formation of tetrahydro metabolites like tetrahydrocortisol (B1682764) (THF) and tetrahydrocortisone (B135524) (THE). wikipedia.orgoup.com This is a major pathway for the inactivation and subsequent excretion of cortisol. frontiersin.org

20-Hydroxysteroid Dehydrogenases: These enzymes catalyze the reduction of the C20-keto group, leading to the formation of 20α- and 20β-dihydrocortisol, which are further metabolites in the catabolic cascade. nih.gov

Enzyme FamilySpecific Enzyme ExampleFunction in Cortisol Catabolism
Cytochrome P450CYP3A4Catalyzes 6β-hydroxylation of cortisol and cortisone. nih.govresearchgate.net
A-ring Reductases5α-reductase, 5β-reductaseReduces the A-ring to form tetrahydro metabolites. wikipedia.orgfrontiersin.org
Hydroxysteroid Dehydrogenases20α/β-HSDReduces the C20-keto group. nih.gov

Systemic Metabolic Perturbations Involving 6-Oxygenated Corticosteroids

Alterations in the metabolic pathways of 6-oxygenated corticosteroids are associated with various physiological and pathological states. Chronic exposure to high levels of glucocorticoids, whether endogenous or therapeutic, can lead to significant metabolic disturbances, including hyperglycemia, visceral obesity, and hypertension, collectively known as metabolic syndrome. narayanahealth.orgscielo.br

Studies have shown that in certain conditions, the typical routes of cortisol metabolism are altered. For instance, in essential hypertension, there is evidence for a decreased activity of the hepatic enzymes that reduce the A-ring of cortisol (Δ4-hydrogenase). oup.com This reduction in A-ring metabolism is accompanied by a compensatory increase in the activity of alternative pathways, such as 6-hydroxylation. oup.com Consequently, patients with essential hypertension have been found to have significantly higher plasma concentrations of 6-oxygenated metabolites, including 6α- and 6β-hydroxycortisol, compared to normotensive individuals. oup.com This shift suggests that the 6-hydroxylation pathway becomes more prominent when the primary A-ring reduction pathway is impaired, highlighting a potential role for these metabolites in the pathophysiology of metabolic disorders. oup.comdkfz.de

Advanced Analytical Methodologies for 6 Keto Hydrocortisone Research

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) Techniques

Liquid chromatography combined with mass spectrometry stands as a cornerstone for the analysis of steroids like 6-Keto-hydrocortisone. This powerful combination allows for the separation of complex mixtures followed by highly specific detection and identification based on mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound. Reversed-phase HPLC methods are commonly employed, utilizing C18 columns to separate the moderately polar this compound from other related steroids and matrix components. sigmaaldrich.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, often in a gradient elution to achieve optimal separation. scirp.orgijsdr.org UV detection is frequently used for quantification, with the wavelength set at a maximum absorbance for the compound, such as 254 nm or 221 nm. ijsdr.orgresearchgate.netlupinepublishers.com

Method validation according to regulatory guidelines ensures the reliability of the HPLC method, assessing parameters such as linearity, accuracy, precision, and specificity. ijsdr.orglupinepublishers.com For instance, a validated HPLC method for hydrocortisone (B1673445) and its related compounds demonstrated good linearity over a specific concentration range and achieved high recovery rates, indicating its suitability for routine analysis. lupinepublishers.com The development of stability-indicating HPLC methods is also crucial for studying the degradation of hydrocortisone and the formation of impurities like this compound under various stress conditions. ijsdr.org

Table 1: Example of HPLC Parameters for Steroid Analysis

Parameter Condition
Column C18 (e.g., Agilent ODS, 250mm x 4.6 mm, 5 µm) ijsdr.org
Mobile Phase Methanol:Water (e.g., 61:39 v/v) with pH adjustment ijsdr.org
Flow Rate 1.0 mL/min ijsdr.orglupinepublishers.com
Detection UV at 221 nm or 254 nm ijsdr.orglupinepublishers.com
Retention Time Dependent on specific method, e.g., 6.0 min for Hydrocortisone ijsdr.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Metabolite Identification

For enhanced resolution and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, is often coupled with tandem mass spectrometry (MS/MS). UPLC-MS/MS is a highly sensitive and specific technique for identifying and quantifying metabolites, including this compound, in biological samples. scirp.orggcms.cz This method is particularly valuable for distinguishing between isobaric compounds, which have the same mass but different structures. gcms.cz

In UPLC-MS/MS, the precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity. For instance, a UPLC-MS/MS method was developed to identify a keto-hydrocortisone impurity in a topical formulation, using the fragmentation pattern to confirm its structure. scirp.org The use of reversed-phase UPLC with a suitable gradient can effectively separate a wide range of steroids in a single run. gcms.cz

LC-MSn for Comprehensive Metabolite Profiling

LC-MSn, or liquid chromatography coupled with multi-stage mass spectrometry, is a powerful tool for the comprehensive profiling and structural elucidation of unknown metabolites. thermofisher.comcriver.com This technique involves sequential fragmentation of ions (MS/MS, MS³, etc.) to generate detailed structural information. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap-based systems, are often used to obtain accurate mass measurements, which aids in determining the elemental composition of the metabolites. thermofisher.comcriver.com

In the context of this compound research, LC-MSn can be employed to identify novel metabolites and degradation products. nih.gov The fragmentation pathways of corticosteroids can be complex, and the detailed information from MSn spectra is invaluable for piecing together the structure of an unknown compound. nih.gov By comparing the fragmentation patterns with those of known standards or by using in-silico prediction tools, researchers can confidently identify new metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the comprehensive analysis of steroid profiles in biological fluids. jst.go.jpnih.govjst.go.jp While LC-MS has gained popularity due to its simpler sample preparation for polar compounds, GC-MS offers superior chromatographic resolution for many steroids, especially for separating isomeric compounds. jst.go.jpjst.go.jp

Prior to GC-MS analysis, steroids, including this compound, require a derivatization step to increase their volatility and thermal stability. mdpi.com This typically involves oximation to protect keto groups followed by silylation of hydroxyl groups. The resulting derivatives are then separated on a capillary GC column and detected by the mass spectrometer. The electron ionization (EI) mass spectra of steroid derivatives are often rich in fragment ions, providing a characteristic fingerprint for each compound that can be used for identification by comparison with spectral libraries. karger.com GC-MS is considered a "gold standard" for steroid profiling due to its high resolving power and specificity. mdpi.com

Table 2: General Workflow for GC-MS Steroid Profiling

Step Description
Sample Preparation Extraction from biological matrix (e.g., solid-phase extraction) mdpi.com
Derivatization Two-step process: oximation followed by silylation mdpi.com
GC Separation High-resolution separation on a capillary column karger.com
MS Detection Electron ionization (EI) for fragmentation and detection karger.com
Data Analysis Comparison of retention times and mass spectra to libraries for identification and quantification

Advanced Spectroscopic and Electrochemical Approaches

Beyond chromatography-mass spectrometry techniques, other advanced analytical methods play a crucial role in the detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including steroids like this compound. criver.comresearchgate.net While MS techniques provide information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in the molecule. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure. researchgate.net In a study on the degradation of hydrocortisone, NMR was used alongside UPLC-MS/MS to definitively identify a keto-hydrocortisone impurity. scirp.orgscirp.org High-field NMR with cryoprobes can be used for absolute structure determination, even for very small sample amounts. criver.com

Voltammetric Studies for Ketone Group Characterization

Voltammetric techniques offer a sensitive and effective approach for the characterization of electroactive functional groups, such as the ketone groups present in this compound. nih.gov These electroanalytical methods, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are based on measuring the current response of a substance to a varying applied potential. nih.gov For ketosteroids like hydrocortisone and its derivatives, the ketone group is the primary site of electrochemical activity, typically undergoing reduction at an electrode surface. academicjournals.org

Research on structurally similar corticosteroids, such as hydrocortisone, prednisolone (B192156), and dexamethasone, has demonstrated that these compounds yield a single, well-defined reduction peak in voltammetric analysis. academicjournals.orgresearchgate.net This peak corresponds to the irreversible reduction of the ketone group in the steroid's A-ring. academicjournals.org The absence of an anodic (oxidation) peak in the reverse scan of a cyclic voltammogram confirms the irreversible nature of this electrode process. academicjournals.orgnih.gov The specific potential at which this reduction occurs and the magnitude of the resulting current provide qualitative and quantitative information about the analyte.

The sensitivity and selectivity of voltammetric methods can be significantly enhanced through the use of chemically modified electrodes. For instance, studies have employed β-cyclodextrin modified carbon paste electrodes (CDMCPE) to analyze hydrocortisone. academicjournals.orgresearchgate.net The enhancement in peak currents at these modified electrodes is attributed to the formation of an inclusion complex between the cyclodextrin (B1172386) (the host) and the keto-steroid (the guest), which facilitates the electrochemical reaction. academicjournals.orgresearchgate.net Similarly, glassy carbon electrodes modified with green-synthesized cobalt oxide nanoparticles and Nafion have been developed for hydrocortisone detection, achieving low detection limits and demonstrating high reproducibility. nih.govresearchgate.net

While direct voltammetric studies on this compound are not extensively documented in the reviewed literature, the established principles for hydrocortisone are directly applicable. The additional ketone group at the C-6 position in this compound would also be electroactive. Voltammetric analysis could potentially distinguish between the different ketone groups based on their respective reduction potentials, which are influenced by their chemical environment within the steroid structure. Techniques such as DPV and square wave voltammetry (SWV) are particularly well-suited for quantitative analysis due to their enhanced sensitivity and improved signal-to-noise ratio compared to CV. nih.gov

Interactive Table 1: Voltammetric Analysis Parameters for Hydrocortisone This table summarizes typical experimental conditions and results from voltammetric studies on hydrocortisone, which serve as a model for the analysis of this compound.

ParameterValue/ConditionSource
Technique Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV) academicjournals.org
Working Electrode β-Cyclodextrin Modified Carbon Paste Electrode (CDMCPE) academicjournals.org
Supporting Electrolyte Britton-Robinson (BR) buffer, pH 3.0 academicjournals.org
Electrochemical Process Irreversible reduction of the ketone group academicjournals.orgnih.gov
Linear Concentration Range 4.2 x 10⁻⁷ M to 2.5 x 10⁻⁵ M academicjournals.org
Limit of Detection (LOD) 0.49 nM (using Nafion-CoO NP modified GCE) nih.gov
Recovery in Spiked Serum 97.7% to 102.5% nih.govresearchgate.net

Method Validation and Traceability in Steroid Quantification Research

The quantification of steroids, including metabolites like this compound, in biological matrices demands analytical methods that are not only sensitive and specific but also rigorously validated to ensure the reliability of the results. Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. mdpi.com Furthermore, establishing metrological traceability ensures that measurement results can be related to a recognized reference, such as an international standard (SI unit), through an unbroken chain of calibrations. waters.comibl-international.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for modern steroid analysis, having largely replaced older immunoassay methods due to its superior reliability, sensitivity, and selectivity. brasilapoio.com.brnih.gov The validation of these LC-MS/MS methods involves assessing several key performance parameters. mdpi.com

Key Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the coefficient of determination (R²), which should ideally be greater than 0.99. tandfonline.com

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations (low, medium, high) and calculating the percentage deviation from the nominal value. mdpi.com Acceptance criteria are often set at ±15% (±20% at the lower limit of quantification). mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. mdpi.comnih.gov The acceptance limit is typically less than 15% RSD (or 20% at the LLOQ). nih.gov

Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. brasilapoio.com.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. brasilapoio.com.brtandfonline.com

Matrix Effect: The alteration of the analytical signal caused by co-eluting substances from the sample matrix (e.g., serum, urine). mdpi.com It is a critical parameter to evaluate in LC-MS/MS methods.

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage). mdpi.com

Metrological traceability is crucial for ensuring the comparability and harmonization of steroid measurements across different laboratories and over time. waters.com This is achieved by using certified reference materials (CRMs) and calibrators whose concentration values have been assigned by a reference measurement procedure. ibl-international.com For instance, calibrator sets for steroid panels are often made to be traceable to NIST (National Institute of Standards and Technology) primary standards. waters.com Adherence to standards such as ISO 15189 for medical laboratories necessitates the use of metrologically traceable calibration materials. waters.com This unbroken chain of comparisons provides confidence in the accuracy of the reported concentrations and their validity for clinical research and diagnostic support. waters.comibl-international.com

Interactive Table 2: Example Validation Parameters for Multi-Steroid LC-MS/MS Quantification This table presents typical performance data from validated LC-MS/MS methods for steroid quantification, illustrating the rigorous standards required in the field.

ParameterAndrostenedioneCortisolTestosterone17-OH-progesteroneSource
Lower Limit of Quantification (ng/mL) 0.0255.00.100.10 brasilapoio.com.br
Linear Range (ng/mL) 0.025 - 255.0 - 5000.10 - 1000.10 - 100 brasilapoio.com.br
Intra-day Precision (% CV) < 15%< 15%< 15%< 15% nih.gov
Inter-day Precision (% CV) < 15%< 15%< 15%< 15% nih.gov
Accuracy (% Deviation) -14.19% to 12.89%-14.19% to 12.89%-14.19% to 12.89%-14.19% to 12.89% nih.gov
Coefficient of Determination (R²) > 0.99> 0.99> 0.99> 0.99 tandfonline.com

Mechanistic Investigations and in Vitro Studies of 6 Keto Hydrocortisone

Elucidation of Enzymatic Reaction Mechanisms

The formation of 6-keto-hydrocortisone is a part of the broader metabolism of hydrocortisone (B1673445) (cortisol), which primarily occurs in the liver. oncohemakey.com The key enzymatic reactions involved in the metabolism of hydrocortisone include oxidation, reduction, and hydroxylation. oncohemakey.com The conversion of hydrocortisone to this compound is a multi-step process that involves several key enzymes.

The initial and rate-limiting step in the formation of this compound is the 6β-hydroxylation of hydrocortisone to produce 6β-hydroxycortisol. nih.gov This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, a member of the cytochrome P450 superfamily. drugbank.comnih.govwikipedia.org CYP3A4 is a versatile enzyme located in the endoplasmic reticulum of hepatocytes and is responsible for the metabolism of a large number of drugs and endogenous compounds, including steroids. wikipedia.org The expression of the CYP3A4 gene itself can be induced by hydrocortisone in a dose-dependent manner, a process mediated by the human glucocorticoid receptor (hGR) and the human pregnane (B1235032) X receptor (hPXR). nih.gov

Following the formation of 6β-hydroxycortisol, the subsequent step is the oxidation of the 11-hydroxyl group to an 11-keto group, which is characteristic of cortisone (B1669442) and its derivatives. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.govtg.org.au There are two main isozymes of 11β-HSD. 11β-HSD type 1 primarily acts as a reductase in the liver, converting cortisone to cortisol, while 11β-HSD type 2, found in tissues like the kidney, is a potent dehydrogenase that inactivates cortisol by converting it to cortisone. tg.org.au The conversion of 6β-hydroxycortisol to this compound (also known as 6β-hydroxycortisone) involves the dehydrogenase activity of an 11β-HSD isozyme. nih.gov

Another potential pathway involves the initial conversion of hydrocortisone to cortisone by 11β-HSD, followed by 6β-hydroxylation of cortisone, also mediated by CYP3A4, to form 6β-hydroxycortisone. nih.gov Both hydrocortisone and cortisone can serve as substrates for 6β-hydroxylation by CYP3A4. nih.gov

Hydrocortisone → 6β-Hydroxycortisol (catalyzed by CYP3A4)

6β-Hydroxycortisol → this compound (6β-Hydroxycortisone) (catalyzed by 11β-HSD)

or

Hydrocortisone → Cortisone (catalyzed by 11β-HSD)

Cortisone → this compound (6β-Hydroxycortisone) (catalyzed by CYP3A4)

Enzyme Kinetics and Substrate Specificity Studies

Enzyme kinetic studies have been crucial in understanding the efficiency and substrate preferences of the enzymes involved in this compound formation. The primary enzyme, CYP3A4, exhibits broad substrate specificity, metabolizing a wide range of compounds. wikipedia.org

Studies using human liver microsomes (HLMs) have determined the kinetic parameters for the formation of 6β-hydroxycortisol and 6β-hydroxycortisone. Itraconazole, a known CYP3A4 inhibitor, was shown to inhibit the formation of both 6β-hydroxycortisol and 6β-hydroxycortisone with IC₅₀ values of 3.1 nmol/l and 3.4 nmol/l, respectively, confirming CYP3A4's role. nih.gov

The substrate specificity of 11β-HSD is also a key factor. While 11β-HSD1 can act bidirectionally, it predominantly functions as a reductase in the liver, converting cortisone to cortisol. tg.org.au In contrast, 11β-HSD2 is a high-affinity enzyme that efficiently inactivates cortisol to cortisone. tg.org.au The specific isozyme and its activity level in a particular tissue will influence the metabolic flux towards this compound.

Research has also explored the substrate scope of other enzymes that can act on hydrocortisone. For instance, a 3-ketosteroid-Δ1-dehydrogenase from Propionibacterium sp. (PrKstD) was found to have high activity towards hydrocortisone, converting it to prednisolone (B192156). mdpi.comnih.gov While not directly involved in this compound formation, this highlights the diverse enzymatic modifications that hydrocortisone can undergo.

The following table summarizes the key enzymes and their roles in the metabolism of hydrocortisone leading to the formation of this compound.

EnzymeFamily/ClassSubstrate(s)Product(s)Role in this compound Formation
Cytochrome P450 3A4 (CYP3A4) Cytochrome P450Hydrocortisone, Cortisone6β-Hydroxycortisol, 6β-HydroxycortisoneCatalyzes the initial 6β-hydroxylation step. drugbank.comnih.gov
11β-Hydroxysteroid Dehydrogenase (11β-HSD) OxidoreductaseHydrocortisone, 6β-HydroxycortisolCortisone, this compoundCatalyzes the oxidation of the 11-hydroxyl group. nih.govtg.org.au
Aldo-keto reductase family 1 member D1 (AKR1D1) Aldo-keto reductaseProgesterone, Testosterone5β-reduced steroidsInvolved in the reduction of the A-ring of steroids, a different metabolic pathway. uniprot.org

Academic Research Perspectives and Future Directions

Integration of 6-Keto-hydrocortisone into Steroid Metabolomics Studies

The field of steroid metabolomics, which comprehensively analyzes steroid profiles in biological samples, is crucial for diagnosing and understanding various endocrine disorders. Urinary steroid metabolomics, in particular, serves as a powerful diagnostic tool by providing a magnified view of alterations in steroid biosynthesis and metabolism. This is because the majority of steroid excretion, around 80%, occurs through urine after metabolic inactivation and increased water solubility. nih.gov Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standards for detailed steroid profiling, offering high sensitivity and specificity. unito.it

Within this context, metabolites of hydrocortisone (B1673445) (cortisol) are key biomarkers. While direct and extensive research on this compound is emerging, the well-established importance of its isomers, such as 6β-hydroxycortisol, highlights the potential diagnostic value of 6-hydroxylated cortisol metabolites. For instance, 6β-hydroxycortisol is a significant urinary metabolite, and its levels can be indicative of the activity of certain metabolic enzymes. nih.govresearchgate.net Studies on conditions like Cushing's syndrome have demonstrated that changes in the urinary excretion of various steroid metabolites, including 6β-hydroxycortisol, can reflect the underlying pathology and response to treatment. nih.govresearchgate.netnih.gov

The integration of this compound into routine steroid panels would likely follow the trajectory of other cortisol metabolites. Its quantification could offer additional insights into specific enzymatic pathways involved in cortisol clearance. The development of high-throughput LC-MS/MS methods allows for the simultaneous measurement of a wide array of steroid metabolites, including free cortisol, cortisone (B1669442), and their conjugated forms, from a single urine sample. unito.itnih.govnih.gov The inclusion of this compound in these multi-steroid profiles could enhance the diagnostic accuracy for adrenal disorders by providing a more complete picture of cortisol metabolism. nih.govnih.gov

Table 1: Analytical Methods in Steroid Metabolomics

Analytical Technique Description Key Advantages Relevant Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) A technique that separates chemical compounds in a sample and then uses mass spectrometry to identify them. High resolution and sensitivity, well-established for steroid analysis. Broad steroid profiles, including androgens and glucocorticoids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A method that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. High specificity and sensitivity, suitable for complex biological matrices like urine, can measure conjugated metabolites. unito.it Cortisol, Cortisone, 6β-hydroxycortisol, and other metabolites. nih.govnih.gov

| Immunoassays (IA) | A biochemical test that measures the presence or concentration of a substance in solutions that contain a complex mixture of substances. | High throughput and widely available. | Often used for initial screening of total cortisol, but can suffer from cross-reactivity with other metabolites. nih.gov |

Exploration of Biological Roles Beyond Known Metabolite Pathways

Hydrocortisone and other corticosteroids exert their primary effects by binding to glucocorticoid receptors, which in turn regulate gene expression and a wide array of physiological processes, including metabolism, inflammation, and immune function. nih.govdrugbank.com The biological activity of steroids is highly dependent on their molecular structure. Even minor chemical modifications can significantly alter their receptor binding affinity and subsequent biological effects. nih.gov

Currently, this compound is primarily recognized as a metabolite of hydrocortisone. However, there is a growing interest in exploring whether this and other metabolites possess unique biological activities beyond their role in metabolic clearance. The biotransformation of corticosteroids can lead to new derivatives with novel or altered biological properties. nih.gov Research into the effects of hydrocortisone on cell proliferation has shown that its impact can be cell-type specific, stimulating growth in some cell lines while inhibiting it in others, suggesting a complexity of action that could extend to its metabolites. nih.gov

Emerging Research on Interconnections with Broader Metabolic States

There is a significant body of research linking cortisol to various metabolic states, including obesity and the metabolic syndrome. nih.govoup.comscielo.br While circulating cortisol levels are not always elevated in individuals with obesity, there is evidence of altered cortisol metabolism, including increased metabolic clearance. oup.comscielo.br This suggests that the local concentration of cortisol in specific tissues, such as adipose tissue, may be more relevant than systemic levels. scielo.br

Given that this compound is a product of cortisol metabolism, its levels may be altered in different metabolic states. Future research could investigate the urinary excretion of this compound in individuals with obesity, metabolic syndrome, or those on a ketogenic diet. Such studies could reveal whether the production of this metabolite is linked to specific metabolic phenotypes and whether it could serve as a biomarker for altered cortisol metabolism in these conditions. The potential interplay between ketogenic diets, corticosteroid levels, and health outcomes is an area of growing interest, with some studies exploring the combined use of ketogenic diets and corticosteroids in specific medical contexts. nih.govresearchgate.net

Advancements in Chemoenzymatic Synthesis for Research Compound Generation

The generation of specific steroid metabolites like this compound for research purposes is essential for their detailed study. Traditional chemical synthesis of complex molecules like steroids can be challenging and often involves multiple steps with low yields. researchgate.net In recent years, chemoenzymatic synthesis has emerged as a powerful alternative, combining the precision of enzymatic reactions with the versatility of chemical synthesis. researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages for steroid synthesis, including high selectivity and the ability to perform reactions under mild conditions. nih.govresearchgate.net For example, specific hydroxylations of the steroid nucleus, which are difficult to achieve through conventional chemistry, can be efficiently carried out using microbial biotransformation. nih.govmdpi.com Various microorganisms, such as strains of Rhodococcus and Streptomyces, have been utilized for the bioconversion of hydrocortisone and related steroids into more valuable derivatives. nih.govmdpi.com

The synthesis of this compound for research can leverage these advancements. A chemoenzymatic approach could involve using a specific hydroxylase enzyme to introduce a hydroxyl group at the C6 position of a hydrocortisone precursor, followed by a chemical oxidation step to form the keto group. The development of robust biocatalysts through protein engineering and the optimization of biotransformation conditions are key to improving the efficiency and scalability of such processes. researchgate.netacs.org These advancements are crucial for producing the quantities of this compound needed for comprehensive studies on its metabolomic significance and potential biological roles.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
6β-hydroxycortisol
Androgens
Corticosteroids
Cortisol
Cortisone
Glucocorticoids
Hydrocortisone

Q & A

Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?

  • Methodological Answer : Perform cross-reactivity panels against structurally similar steroids (e.g., cortisol, cortisone) using competitive ELISA. Validate with LC-MS/MS as a gold standard. Optimize antibody dilution ratios to minimize false positives in high-lipid matrices (e.g., plasma) .
    科学指南针-看不懂数据图不会描述实验结果,你一定需要它!
    00:17

Q. What experimental controls are critical when studying this compound’s effects on gene expression in cell cultures?

  • Methodological Answer : Include vehicle controls (e.g., ethanol or DMSO at equivalent concentrations) and glucocorticoid receptor antagonists (e.g., mifepristone) to confirm receptor-mediated effects. Normalize RNA-seq data to housekeeping genes validated for the cell type (e.g., GAPDH vs. ACTB) .

Data Interpretation and Reporting

Q. How should contradictory findings in this compound’s anti-inflammatory efficacy be addressed in publications?

  • Methodological Answer : Disclose all raw data in supplementary materials, including outlier analyses. Use funnel plots to assess publication bias in meta-analyses. Discuss confounding variables (e.g., circadian rhythm effects on glucocorticoid sensitivity) as potential sources of inconsistency .

Q. What guidelines ensure reproducible reporting of this compound pharmacokinetic parameters?

  • Methodological Answer : Follow the MIAME (Microarray) and ARRIVE (Animal Research) standards. Report AUC, Cmax, and t½ with 95% confidence intervals. Specify sampling timepoints relative to dosing and analytical method LOD/LOQ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.